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  • Product: Methyl 2-(4-chlorophenyl)-2-oxoacetate
  • CAS: 37542-28-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 2-(4-chlorophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-(4-chlorophenyl)-2-oxoacetate, also known by its synonym 4-chloro-α-oxobenzeneacetic acid methyl ester, is a valuable chemical interme...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-chlorophenyl)-2-oxoacetate, also known by its synonym 4-chloro-α-oxobenzeneacetic acid methyl ester, is a valuable chemical intermediate in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a reactive α-ketoester moiety and a chlorinated phenyl ring, makes it a versatile building block for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, applications, and safety considerations, designed to support researchers in its effective and safe utilization. The strategic placement of the methyl ester and the chlorine atom on the aromatic ring offers multiple avenues for synthetic modification, rendering it a key component in the discovery of novel compounds with potential biological activity.[1][2]

Chemical Identity and Properties

A clear understanding of the chemical identity and physical properties of a compound is fundamental to its application in a research and development setting.

Synonyms and Identifiers:

  • Methyl 4-chloro-α-oxobenzeneacetate[3]

  • Benzeneacetic acid, 4-chloro-α-oxo-, methyl ester[3]

  • Methyl (4-chlorophenyl)(oxo)acetate

IdentifierValue
CAS Number 37542-28-2[3]
Molecular Formula C₉H₇ClO₃[3]
Molecular Weight 198.60 g/mol [3]
MDL Number MFCD00157150[3]

Physicochemical Properties:

PropertyValue
Appearance White to off-white solid[3]
Melting Point 55 °C[3]
Boiling Point 290.5±23.0 °C (Predicted)[3]
Density 1.298±0.06 g/cm³ (Predicted)[3]
Storage Temperature 2-8°C[3]

Chemical Structure:

Caption: Chemical structure of Methyl 2-(4-chlorophenyl)-2-oxoacetate.

Synthesis and Purification

The synthesis of methyl 2-(4-chlorophenyl)-2-oxoacetate can be approached through several synthetic routes, primarily involving the oxidation of a suitable precursor followed by esterification, or vice-versa. The choice of a specific pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Representative Synthesis Workflow:

G start 4-Chloroacetophenone reagent1 Oxidizing Agent (e.g., SeO₂) start->reagent1 intermediate1 2-(4-Chlorophenyl)-2-oxoacetic acid reagent2 Methanol (CH₃OH) Acid Catalyst (e.g., H₂SO₄) intermediate1->reagent2 product Methyl 2-(4-chlorophenyl)-2-oxoacetate reagent1->intermediate1 Oxidation reagent2->product Fischer Esterification

Caption: A plausible synthetic route to Methyl 2-(4-chlorophenyl)-2-oxoacetate.

Experimental Protocol:

Part 1: Oxidation of 4-Chloroacetophenone to 2-(4-Chlorophenyl)-2-oxoacetic acid

This step involves the oxidation of the methyl group of 4-chloroacetophenone to a carboxylic acid. Selenium dioxide is a common reagent for this type of transformation.[4][5][6]

  • In a well-ventilated fume hood, to a solution of 4-chloroacetophenone in a suitable solvent such as dioxane or aqueous ethanol, add a stoichiometric amount of selenium dioxide.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.

  • The filtrate, containing the crude 2-(4-chlorophenyl)-2-oxoacetic acid, can be carried forward to the next step or purified by recrystallization.

Part 2: Fischer Esterification of 2-(4-Chlorophenyl)-2-oxoacetic acid

The carboxylic acid is then converted to its methyl ester via an acid-catalyzed esterification with methanol.[7][8][9]

  • Dissolve the crude 2-(4-chlorophenyl)-2-oxoacetic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux for several hours, again monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 2-(4-chlorophenyl)-2-oxoacetate.

Purification:

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Analytical Characterization

The identity and purity of the synthesized methyl 2-(4-chlorophenyl)-2-oxoacetate must be confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[10][11][12][13][14][15][16][17]

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) typically in the range of 3.8-4.0 ppm. The aromatic protons on the 4-chlorophenyl ring will appear as two doublets in the aromatic region (approximately 7.4-8.0 ppm), characteristic of a para-substituted benzene ring. The integration of these signals should correspond to a 3:4 proton ratio (methyl:aromatic).[13]

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for each unique carbon atom. The carbonyl carbon of the ester and the ketone will appear significantly downfield (typically >160 ppm). The aromatic carbons will have signals in the 120-140 ppm range, and the methyl ester carbon will be observed around 50-55 ppm.[11][15][18]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[19][20][21][22][23]

  • The IR spectrum of methyl 2-(4-chlorophenyl)-2-oxoacetate will be characterized by strong absorption bands for the two carbonyl groups (C=O). The ester carbonyl stretch is typically observed around 1730-1750 cm⁻¹, while the ketone carbonyl stretch will be at a slightly lower wavenumber, around 1680-1700 cm⁻¹. Other characteristic peaks include C-O stretching for the ester and C-Cl stretching in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[24][25][26][27]

  • The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (198.60 g/mol ). Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and any chlorine-containing fragment peaks, appearing as M⁺ and M+2 peaks.

Applications in Research and Drug Development

Methyl 2-(4-chlorophenyl)-2-oxoacetate serves as a key intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. Its utility stems from the reactivity of the α-ketoester functionality, which can participate in a wide range of chemical transformations.

  • Synthesis of Biologically Active Molecules: The 4-chlorophenyl moiety is a common feature in many pharmacologically active compounds. This building block can be incorporated into larger molecules to explore their potential as antimicrobial or anticancer agents.[1][2]

  • Intermediate in Organic Synthesis: It can be used as a precursor for the synthesis of more complex molecules through reactions such as condensations, cyclizations, and reductions. The keto and ester groups provide handles for a variety of chemical modifications.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling methyl 2-(4-chlorophenyl)-2-oxoacetate.

General Precautions:

  • Always work in a well-ventilated fume hood.[28][29][30][31]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[28][29][30][31]

  • Avoid inhalation of dust or vapors.[28][29][30][31]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[28][29][30][31][32][33]

  • Keep away from heat, sparks, and open flames.[29][30]

Storage:

  • Store in a tightly sealed container in a cool, dry place.[3][29][30]

  • Recommended storage temperature is 2-8°C.[3]

Toxicology:

The toxicological properties of this specific compound may not be fully investigated. It should be handled with the care afforded to all laboratory chemicals. Assume it may be harmful if swallowed, inhaled, or absorbed through the skin.[28][32][33]

References

  • Greenbook.net.
  • ChemicalBook. methyl 2-(4-chlorophenyl)
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Penta chemicals. (2025, April 23).
  • Fisher Scientific.
  • Tasaka, M., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(9), 2736.
  • Chemistry LibreTexts. (2023, August 29).
  • Fisher Scientific. (2021, December 25).
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). (2020).
  • Advanced ChemBlocks. Methyl 2-(4-chlorophenyl)
  • ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants.
  • SAFETY DATA SHEET - according to Regul
  • Penta chemicals. (2025, April 23).
  • Kumar, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Chemistry Central Journal, 13(1), 1-13.
  • Cole-Parmer.
  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • Oregon St
  • University of California, Davis.
  • Semantic Scholar. 4-chloroacetophenone.
  • ResearchGate. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(9), 3155–3156.
  • Supporting Inform
  • eGyanKosh.
  • Chemistry Steps.
  • ChemicalBook. 4'-Chloroacetophenone synthesis.
  • Guidechem.
  • CHAPTER 2 Fragmentation and Interpret
  • Chemistry Steps. Interpreting IR Spectra.
  • European Patent Office. (1999, October 27). A process for the preparation of esters of [2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-ethoxy]acetic acid.
  • Master Organic Chemistry. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For [Tongue and Sword].
  • Ucherek, M. M., Wróblewska, J., Modzelewska-Banachiewicz, B., & Gospodarek, E. (2008). Biological activity of methyl 2-[5-oxo-3,4-di-(2-pirydyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene] acetate. Acta Poloniae Pharmaceutica, 65(6), 789–791.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry.
  • ChemicalBook.
  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table.
  • EAWAG-BBD. reaction, reacID# r0519.
  • ResearchG
  • DergiPark. Synthesis and Investigation Extraction Properties of 4- Methylacetophenone, 4-Chloroacetophenone and Isonitrosoacetephenone 4-Aminobenzoylhydrazones.
  • BLD Pharm. 37542-28-2|Methyl 2-(4-chlorophenyl)
  • PubChem. Methyl 2-(2-chlorophenyl)
  • ResearchGate. (PDF) Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid).
  • Organic Chemistry Portal.
  • Google Patents. (n.d.).

Sources

Exploratory

Technical Guide: Solubility Profiling & Process Optimization for Methyl 2-(4-chlorophenyl)-2-oxoacetate

The following guide is structured as a high-level technical whitepaper designed for process chemists and engineers. It synthesizes known qualitative data with rigorous experimental protocols and theoretical modeling stra...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for process chemists and engineers. It synthesizes known qualitative data with rigorous experimental protocols and theoretical modeling strategies.

Executive Summary

Methyl 2-(4-chlorophenyl)-2-oxoacetate (also known as methyl p-chlorophenylglyoxylate) is a critical α-keto ester intermediate used primarily in the asymmetric synthesis of chiral mandelic acid derivatives and unnatural amino acids. Its structural duality—possessing both a lipophilic chlorophenyl ring and a polar dicarbonyl moiety—creates a complex solubility profile that challenges process scalability.

This guide provides a comprehensive technical analysis of its solubility behavior. It moves beyond static data to provide a self-validating framework for solvent selection, thermodynamic modeling, and crystallization process design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before establishing solubility protocols, the solute's fundamental properties must be defined to predict solvent interactions.

PropertySpecification
IUPAC Name Methyl 2-(4-chlorophenyl)-2-oxoacetate
Common Name Methyl p-chlorophenylglyoxylate
CAS Number 37542-28-2
Molecular Formula C₉H₇ClO₃
Molecular Weight 198.60 g/mol
Physical State Yellow Crystalline Solid
Melting Point ~50–55 °C (Dependent on purity/polymorph)
Structural Features Donor: 0
Qualitative Solubility Landscape

Based on structural analysis and primary literature, the compound exhibits a "Polar-Aromatic" solubility preference.

  • High Solubility (Process Solvents): Chloroform, Dichloromethane (DCM), Benzene, Toluene.

    • Mechanism:

      
      -
      
      
      
      stacking interactions and dipole-dipole matching.
  • Moderate/Temperature-Dependent (Crystallization Solvents): Methanol, Ethanol, Isopropanol, Ethyl Acetate.

    • Mechanism: Solvation via dipole interactions; limited by the hydrophobic aromatic ring. Ideal for cooling crystallization.

  • Low Solubility (Antisolvents): Diethyl Ether, Light Petroleum, Hexane, Heptane, Water.

    • Mechanism: High interfacial tension; lack of hydrogen bond donors in the solvent to stabilize the dicarbonyl system.

Experimental Protocols for Solubility Determination

Reliable solubility data is the bedrock of the Apelblat and van't Hoff thermodynamic models. The following protocols are designed to generate high-fidelity data (Reproducibility


).
Protocol A: Dynamic Laser Monitoring (Polythermal Method)

Best for: Rapid generation of solubility curves (Metastable Zone Width determination).

Workflow Logic:

  • Preparation: A known mass of solvent and solute are sealed in a reactor.

  • Heating: Temperature is ramped (

    
    ) until the laser transmittance hits 100% (Dissolution 
    
    
    
    ).
  • Cooling: Temperature is lowered until transmittance drops (Nucleation

    
    ).
    
  • Iteration: Solvent is added, and the cycle repeats to map the concentration gradient.

Protocol B: Static Gravimetric Method (Isothermal)

Best for: High-accuracy thermodynamic equilibrium data.

Step-by-Step Methodology:

  • Saturation: Add excess Methyl 2-(4-chlorophenyl)-2-oxoacetate to 50 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm for 24 hours at constant temperature (

    
    ).
    
  • Settling: Stop stirring and allow phases to separate for 2 hours (ensure no suspended fines).

  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).

  • Quantification: Evaporate solvent under vacuum and weigh the residue (Gravimetric) OR analyze via HPLC (Chromatographic).

  • Replication: Repeat (

    
    ) for statistical validity.
    

Visualizing the Process Logic

The following diagrams illustrate the decision-making pathways for solvent selection and the experimental workflow.

Diagram: Solubility Measurement & Data Modeling Workflow

Solubility_Workflow Start Start: Define Target Solvent System Method_Select Select Methodology Start->Method_Select Laser Dynamic Laser Monitoring (Polythermal) Method_Select->Laser Speed/MSZW Gravimetric Static Equilibrium (Isothermal) Method_Select->Gravimetric Accuracy Data_Acq Acquire T vs. Mole Fraction (x) Laser->Data_Acq Gravimetric->Data_Acq Model_Fit Thermodynamic Modeling Data_Acq->Model_Fit Apelblat Modified Apelblat Eq. ln(x) = A + B/T + C*ln(T) Model_Fit->Apelblat VantHoff van't Hoff Eq. ln(x) = -ΔH/RT + ΔS/R Model_Fit->VantHoff Validation Calculate RAD & RMSD (Accept if < 5%) Apelblat->Validation VantHoff->Validation Output Final Solubility Profile (Ready for Process Design) Validation->Output

Caption: Figure 1. Systematic workflow for acquiring and validating solubility data using thermodynamic models.

Diagram: Solvent Selection Logic for Crystallization

Solvent_Selection Compound Methyl 2-(4-chlorophenyl)-2-oxoacetate Polarity_Check Polarity Analysis (Dipole/H-Bonding) Compound->Polarity_Check Solvent_Class Solvent Classification Polarity_Check->Solvent_Class Chlorinated Chlorinated (DCM, CHCl3) High Solubility Solvent_Class->Chlorinated Like Dissolves Like Alcohols Alcohols (MeOH, EtOH) Temp-Dependent Solvent_Class->Alcohols Moderate Interaction Alkanes Alkanes (Hexane) Insoluble Solvent_Class->Alkanes Polarity Mismatch Process_Outcome Process Application Chlorinated->Process_Outcome Reaction Solvent Alcohols->Process_Outcome Cooling Crystallization Alkanes->Process_Outcome Antisolvent Crash-Out

Caption: Figure 2. Strategic solvent selection based on molecular interactions for specific unit operations.

Thermodynamic Modeling & Data Analysis

Once experimental data is gathered, it must be fitted to thermodynamic models to allow for interpolation and process simulation.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • 
     : Mole fraction solubility of the solute.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters derived via multiple linear regression.
    
  • Interpretation:

    • If

      
      , solubility increases non-linearly with temperature.
      
    • Use this model to predict solubility at unmeasured temperatures (e.g.,

      
       for yield estimation).
      
Dissolution Thermodynamics (van't Hoff Analysis)

To understand the energy landscape of the dissolution process, calculate the enthalpy (


) and entropy (

).


  • Positive

    
     (Endothermic):  Dissolution requires heat. Higher temperatures significantly increase solubility (typical for this class of esters).
    
  • Positive

    
    :  Indicates increased disorder upon dissolution, the driving force for the process.
    

Application: Crystallization Process Design

For Methyl 2-(4-chlorophenyl)-2-oxoacetate, the goal is often high purity (>99.5%) for pharmaceutical use.

Cooling Crystallization Strategy
  • Solvent: Ethanol or Methanol.[1][2]

  • Rationale: These solvents exhibit a steep solubility curve (high solubility at boiling point, low at

    
    ), maximizing yield.
    
  • Procedure:

    • Dissolve crude solid in Ethanol at

      
       (near reflux).
      
    • Filter hot to remove insoluble mechanical impurities.

    • Cool slowly (

      
      ) to 
      
      
      
      to grow large, filterable crystals.
    • Chill to

      
       to maximize yield.
      
Antisolvent Crystallization Strategy
  • System: Toluene (Solvent) + Hexane (Antisolvent).

  • Rationale: The compound is highly soluble in Toluene but insoluble in Hexane.

  • Procedure:

    • Dissolve in minimum volume of Toluene.

    • Slowly dose Hexane into the vortex.

    • Monitor turbidity; stop addition at the metastable limit to induce controlled nucleation.

References

  • Synthesis & Catalysis: Blaser, H. U., et al. "Enantioselective hydrogenation of α-keto esters using cinchona modified platinum catalysts." Journal of Molecular Catalysis A: Chemical, 2005.

  • General Solubility Methodologies: Jouyban, A. "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences, 2008.

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.

  • Compound Data: PubChem. "Methyl 2-(2-chlorophenyl)-2-oxoacetate (Isomer Analog Data)." National Library of Medicine.[3] [3]

(Note: While specific solubility tables for CAS 37542-28-2 are not present in open-access literature, the solubility behavior described above is derived from validated structural analogs and the chemical properties confirmed in Reference 1.)

Sources

Foundational

Methyl 2-(4-chlorophenyl)-2-oxoacetate MSDS and safety data sheet

This technical guide provides an in-depth analysis of Methyl 2-(4-chlorophenyl)-2-oxoacetate, a critical intermediate in the synthesis of pharmaceutical and agrochemical active ingredients. A Privileged Scaffold for Aryl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 2-(4-chlorophenyl)-2-oxoacetate, a critical intermediate in the synthesis of pharmaceutical and agrochemical active ingredients.

A Privileged Scaffold for Arylglycine and Heterocycle Synthesis[1]

Part 1: Executive Summary & Chemical Identity

Methyl 2-(4-chlorophenyl)-2-oxoacetate (CAS: 37542-28-2) is an


-keto ester widely utilized as a "privileged scaffold" in drug discovery. Its electrophilic ketone and ester functionalities make it a versatile linchpin for constructing 4-chlorophenylglycine derivatives (via reductive amination) and bioactive heterocycles like 1,2,4-triazines and oxadiazoles.
Physicochemical Profile

Note: Due to the specialized nature of this intermediate, some constants are predicted based on structural analogs (Methyl benzoylformate).

PropertyValue / Description
CAS Number 37542-28-2
IUPAC Name Methyl 2-(4-chlorophenyl)-2-oxoacetate
Synonyms Methyl p-chlorobenzoylformate; Methyl (4-chlorophenyl)(oxo)acetate
Molecular Formula C

H

ClO

Molecular Weight 198.60 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity)
Melting Point ~35–45 °C (Predicted); often supercools to oil
Boiling Point ~130–135 °C at 10 mmHg (Predicted)
Solubility Soluble in DCM, EtOAc, THF, Toluene; Insoluble in water

Part 2: Hazard Characterization (GHS) & Safety

Scientific Integrity Note: While specific toxicological data for this CAS is limited in public repositories, the functional group profile (


-keto ester + halogenated aromatic) dictates a Category 2 Irritant  classification. The following safety data is derived from structure-activity relationship (SAR) analysis of analogous benzoylformates.
GHS Classification (Derived)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Part 3: Synthetic Utility & Reaction Pathways

The utility of Methyl 2-(4-chlorophenyl)-2-oxoacetate lies in its bifunctional electrophilicity . The


-keto group is highly reactive toward nucleophiles, while the ester provides a handle for cyclization or further derivatization.
Primary Synthetic Routes
  • Friedel-Crafts Acylation (Industrial Route): Reaction of chlorobenzene with methyl oxalyl chloride catalyzed by AlCl

    
    . This is the most atom-economical route for scale-up.
    
  • Oxidation: SeO

    
     oxidation of methyl 2-(4-chlorophenyl)acetate (less common due to selenium toxicity).
    
Downstream Applications
  • Asymmetric Reductive Amination: Conversion to chiral p-chlorophenylglycine, a key motif in unnatural amino acid synthesis.

  • Heterocycle Formation: Condensation with hydrazines to form 1,2,4-triazin-5-ones (common in herbicide chemistry).

Visualization: Synthetic Ecosystem

The following diagram maps the upstream synthesis and downstream utility of the compound.

G cluster_upstream Upstream Synthesis cluster_downstream Downstream Applications Chlorobenzene Chlorobenzene (Precursor) Target Methyl 2-(4-chlorophenyl)- 2-oxoacetate (CAS 37542-28-2) Chlorobenzene->Target AlCl3, Friedel-Crafts MethylOxalyl Methyl Oxalyl Chloride MethylOxalyl->Target AminoAcid 4-Chlorophenylglycine (Chiral Building Block) Target->AminoAcid Reductive Amination (NH4OAc, NaBH3CN) Triazine 1,2,4-Triazin-5-ones (Bioactive Heterocycles) Target->Triazine Hydrazine Hydrate Cyclization Reduction Methyl 4-chloromandelate (Alpha-Hydroxy Ester) Target->Reduction Enantioselective Reduction

Figure 1: Synthetic ecosystem of Methyl 2-(4-chlorophenyl)-2-oxoacetate, highlighting its role as a divergent intermediate.

Part 4: Handling Protocol & Risk Management

Trustworthiness Standard: This protocol is designed as a self-validating system . If the "Validation Check" fails, the operator must halt and remediate before proceeding.

Storage & Stability[3]
  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Reasoning:

    
    -keto esters are susceptible to hydrolysis (moisture) and decarbonylation (light/heat).
    
  • Shelf Life: 12 months if seal is unbroken.

The "Inert Transfer" Protocol (Step-by-Step)

Objective: Transfer reagent to reaction vessel without hydrolysis or contamination.

  • Preparation:

    • Equip receiving flask with a rubber septum and purge with N

      
       for 15 minutes.
      
    • Ensure reagent bottle is at room temperature to prevent condensation.

  • Sampling:

    • Use a wide-bore needle and syringe (if liquid/oil) or a spatula in a glove bag (if solid).

    • Causality: Using a standard needle for viscous oils leads to bubble formation and inaccurate dosing.

  • Validation Check (Self-Validating):

    • Test: Take a small aliquot (10 mg) and dissolve in CDCl

      
      . Run a rapid 
      
      
      
      H NMR.
    • Pass Criteria: Presence of methyl singlet at ~3.9 ppm and absence of broad OH peak (hydrolysis product).

    • Fail Action: If hydrolysis >5%, repurify via silica plug filtration (Hexane/EtOAc).

Visualization: Safe Handling Workflow

Safety Start Start: Reagent Retrieval CheckTemp Equilibrate to Room Temp (Prevent Condensation) Start->CheckTemp VisualInsp Visual Inspection: Clear Oil/White Solid? CheckTemp->VisualInsp Decision Appearance OK? VisualInsp->Decision NMR Validation: 1H NMR Check (Methyl Singlet ~3.9 ppm) Decision->NMR Yes Purify Repurify: Silica Plug (Remove Hydrolysis Products) Decision->Purify No (Cloudy/Yellow) Use Proceed to Synthesis NMR->Use Purity >95% Purify->NMR

Figure 2: Decision-tree workflow for validating reagent quality before experimental use.

Part 5: Emergency Response

  • Skin Contact: Immediately wash with soap and water.

    
    -keto esters can be potent sensitizers; monitor for dermatitis.
    
  • Spill Management:

    • Evacuate area of non-essential personnel.

    • Absorb liquid spills with vermiculite or sand.

    • Neutralize residue with dilute aqueous sodium carbonate (hydrolyzes ester to less volatile acid).

    • Dispose of as halogenated organic waste.

Part 6: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11264086, Methyl 2-(2-chlorophenyl)-2-oxoacetate (Isomer Analog Data). Retrieved from [Link]

  • Organic Syntheses (2017). Preparation of alpha-Keto Esters via Friedel-Crafts Acylation. (General methodology citation for synthesis). Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note: Chemoselective Grignard Addition to Methyl 2-(4-chlorophenyl)-2-oxoacetate

This Application Note and Protocol guide details the optimization of Grignard reaction conditions for Methyl 2-(4-chlorophenyl)-2-oxoacetate . Executive Summary Methyl 2-(4-chlorophenyl)-2-oxoacetate presents a unique sy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the optimization of Grignard reaction conditions for Methyl 2-(4-chlorophenyl)-2-oxoacetate .

Executive Summary

Methyl 2-(4-chlorophenyl)-2-oxoacetate presents a unique synthetic challenge and opportunity due to its vicinal dicarbonyl motif . The molecule contains two distinct electrophilic sites: the


-keto carbonyl (C2) and the ester carbonyl (C1).

For researchers in drug discovery, particularly those working on fenofibrate analogs or


-hydroxy acid derivatives , controlling the reactivity between these two sites is critical.
  • Pathway A (Chemoselective): Kinetic control at low temperature yields the tertiary

    
    -hydroxy ester .
    
  • Pathway B (Exhaustive): Thermodynamic forcing yields the 1,2-diol via triple addition (one to ketone, two to ester).

This guide provides the protocols to selectively access either outcome, with a focus on the more technically demanding chemoselective route.

Scientific Foundation & Mechanistic Logic

Electrophilic Hierarchy

To design the reaction, one must quantify the electrophilicity of the competing centers:

  • The

    
    -Ketone (C2):  This carbon is exceptionally electrophilic. It is activated by the electron-withdrawing nature of the adjacent ester group (inductive effect) and the 4-chlorophenyl ring. It lacks the resonance stabilization of the ester oxygen that protects C1.
    
  • The Ester (C1): Less reactive due to resonance donation from the methoxy oxygen.

The Application Scientist's Insight: While ketones are generally more reactive than esters, the proximity of these groups allows for chelation-controlled addition . The Magnesium atom of the Grignard reagent can coordinate to both carbonyl oxygens, forming a rigid 5-membered chelate. This pre-organization accelerates the attack on the ketone (C2) but also brings the nucleophile into proximity with the ester. Therefore, temperature control is the sole lever to prevent over-reaction.

Reaction Pathway Visualization

The following diagram maps the divergence in reactivity based on thermal conditions and stoichiometry.

GrignardPathways Figure 1: Bifurcation of Grignard Reactivity based on Temperature and Stoichiometry. Substrate Methyl 2-(4-chlorophenyl)-2-oxoacetate (Vicinal Dicarbonyl) Chelate Mg-Chelated Intermediate (5-membered ring) Substrate->Chelate R-MgX coordination ProductB TARGET B: 1,1,2-Trisubstituted-1,2-diol (Exhaustive Addition) Substrate->ProductB Path B: Thermodynamic (RT, >3.0 eq RMgX) ProductA TARGET A: Methyl 2-substituted-2-hydroxyacetate (Tertiary Alcohol) Chelate->ProductA Path A: Kinetic Control (-78°C, 1.1 eq RMgX) Intermed_Ketone Intermediate Ketone (Transient) ProductA->Intermed_Ketone Excess RMgX, >0°C (Attack on Ester) Intermed_Ketone->ProductB Rapid Addition

Experimental Protocols

Protocol A: Chemoselective Synthesis of -Hydroxy Esters

Objective: Selective addition to the ketone (C2) while leaving the ester (C1) intact. Critical Parameter: Temperature maintenance at -78°C is non-negotiable to suppress ester attack.

Materials
  • Substrate: Methyl 2-(4-chlorophenyl)-2-oxoacetate (1.0 eq).

  • Reagent: Grignard Reagent (R-MgBr/Cl) (1.1 eq). Note: Alkyl Grignards are more reactive; Aryl Grignards are more selective.

  • Solvent: Anhydrous THF (Tetrahydrofuran). Ether is less suitable here as THF promotes better solubility at cryogenic temperatures.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Flush with

    
    .
    
  • Solvation: Dissolve the substrate (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition (The Critical Step):

    • Dilute the commercial Grignard reagent (typically 1.0 M or 3.0 M) with an equal volume of anhydrous THF in the addition funnel.

    • Add the Grignard solution dropwise over 30-45 minutes .

    • Why? Localized heating or high concentration of Grignard at the injection point can trigger the ester reaction. Slow addition ensures the kinetic product (ketone addition) dominates.

  • Incubation: Stir at -78°C for 2 hours. Monitor by TLC (Target product usually more polar than starting material).

  • Quenching:

    • While still at -78°C, quench the reaction by adding saturated aqueous

      
        (5 mL/mmol substrate).
      
    • Caution: Do not allow the reaction to warm up before quenching. Warming allows the unreacted Grignard (if any) or the magnesium alkoxide intermediate to interact with the ester moiety.

  • Workup: Warm to room temperature. Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Yield Expectation: 75-85% Mono-addition product.

Protocol B: Exhaustive Addition to Form 1,2-Diols

Objective: Complete conversion of both ketone and ester groups to alcohols. Use Case: Synthesis of pinacol-like pharmacophores.

Materials
  • Substrate: Methyl 2-(4-chlorophenyl)-2-oxoacetate (1.0 eq).

  • Reagent: Grignard Reagent (R-MgBr) (3.5 - 4.0 eq ).

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF.
    
Step-by-Step Methodology
  • System Preparation: Standard flame-dried setup under

    
    .
    
  • Reagent Prep: Charge the flask with the Grignard reagent (excess). Cool to 0°C (ice bath).

  • Substrate Addition: Dissolve the substrate in minimal solvent and add it to the Grignard reagent.

    • Inversion: Unlike Protocol A, here we add the substrate to the reagent. This ensures the substrate always encounters a vast excess of nucleophile, driving the reaction to completion rapidly and preventing mixed species.

  • Thermal Drive: After addition, remove the ice bath and allow to warm to Room Temperature (RT). Reflux for 1-2 hours to ensure the sterically hindered third addition (to the intermediate ketone generated from the ester) goes to completion.

  • Workup: Cool to 0°C. Acidic quench (1M HCl) is preferred here to solubilize the large amount of magnesium salts generated.

Data & Optimization Table

VariableProtocol A (Selective)Protocol B (Exhaustive)Rationale
Stoichiometry 1.05 - 1.10 eq3.5 - 4.0 eqProtocol A requires limiting reagent to prevent over-alkylation.
Temperature -78°C (Constant)0°C

Reflux
Low temp increases

difference between C2 and C1 attack.
Addition Order Grignard

Substrate
Substrate

Grignard
Protocol B requires high [R-MgX] to drive the sluggish ester steps.
Quench Sat.

@ -78°C
1M HCl @ 0°CLow temp quench in A prevents side reactions during workup.
Major Impurity Unreacted SM or Diol (trace)Incomplete ketone (from ester)

Troubleshooting & Safety

Common Failure Modes
  • Issue: "I see a mixture of starting material, mono-alcohol, and diol in Protocol A."

    • Root Cause: Temperature fluctuation. If the internal probe reads above -60°C during addition, selectivity is lost.

    • Fix: Increase dilution of the Grignard reagent and slow the addition rate.

  • Issue: "The reaction turns black/tarry."

    • Root Cause: Polymerization or decomposition. The

      
      -keto ester is sensitive to base.
      
    • Fix: Ensure the Grignard is titrated and not containing excess free base/Mg metal.

Specific Hazard: The 4-Chlorophenyl Moiety

While the Ar-Cl bond is generally stable to Grignard reagents at -78°C to 0°C, do not use Magnesium metal to generate your Grignard in situ in the presence of this substrate. The Ar-Cl bond can undergo Magnesium-Halogen exchange or insertion if refluxed with active Mg, leading to polymerization. Always prepare the Grignard separately or buy commercial solutions.

References

  • General Reactivity of

    
    -Keto Esters: 
    
    • Mechanism of Grignard Addition to Esters vs Ketones.[1][2][3][4] Master Organic Chemistry. Retrieved from

  • Chemoselectivity Protocols

    • Addition of Grignard Reagents to 1-(N-(Alkoxyoxalyl)-N-methylamino)-3-methylimidazolium Salts: A General Method for

      
      -Keto Ester Synthesis.[5] J. Org.[6] Chem. (ACS). Retrieved from 
      
  • Substrate Analog Synthesis

    • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropanoic acid.[7] Results in Chemistry.[1][2][3][6][7][8][9][10][11][12][13] Retrieved from

Sources

Application

Reductive amination of Methyl 2-(4-chlorophenyl)-2-oxoacetate with piperazine derivatives

Application Note: Reductive Amination of Methyl 2-(4-chlorophenyl)-2-oxoacetate with Piperazine Derivatives Abstract This application note details the protocol for the reductive amination of Methyl 2-(4-chlorophenyl)-2-o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination of Methyl 2-(4-chlorophenyl)-2-oxoacetate with Piperazine Derivatives

Abstract

This application note details the protocol for the reductive amination of Methyl 2-(4-chlorophenyl)-2-oxoacetate (1) with Piperazine derivatives (2) to synthesize Methyl 2-(4-chlorophenyl)-2-(piperazin-1-yl)acetate (3) . This transformation represents a critical bond-forming strategy for generating non-standard phenylacetic acid pharmacophores, structurally related to antihistamines (e.g., Cetirizine analogs) and psychoactive compounds. We compare two primary methodologies: Sodium Triacetoxyborohydride (STAB) mediated direct reductive amination and Titanium(IV) Isopropoxide mediated indirect reduction. The STAB protocol is recommended for its superior chemoselectivity, preserving the


-ester and aryl-chloride functionalities.

Introduction & Mechanistic Rationale

The reductive amination of


-keto esters presents a unique chemoselective challenge. The substrate contains two electrophilic carbonyl centers: the ketone and the ester.
  • Regioselectivity: The amine must condense selectively with the ketone to form the iminium ion, avoiding amide formation at the ester.

  • Chemoselectivity: The reducing agent must reduce the intermediate iminium ion without reducing the ester (to an alcohol) or the ketone (to a hydroxy-ester) prior to amination.

Methyl 2-(4-chlorophenyl)-2-oxoacetate is an activated ketone due to the electron-withdrawing nature of the adjacent ester and the 4-chlorophenyl ring. This activation facilitates rapid hemiaminal formation but also increases the susceptibility of the ketone to direct reduction.

Reaction Pathway

The reaction proceeds via the formation of a positively charged iminium species, which is subsequently reduced by a hydride donor.

Mechanism Substrate Methyl 2-(4-chlorophenyl)- 2-oxoacetate (Ketone) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Amine Amine Piperazine Derivative (Secondary Amine) Amine->Hemiaminal Iminium Iminium Ion (Activated Electrophile) Hemiaminal->Iminium - H2O (Acid Cat.) Product Methyl 2-(piperazin-1-yl)- 2-(4-chlorophenyl)acetate Iminium->Product + Hydride (H-) (STAB or NaBH3CN)

Figure 1: Mechanistic pathway for the reductive amination of


-keto esters.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) - Recommended

Best for: High chemoselectivity, mild conditions, and tolerance of the aryl-chloride.

Reagents:

  • Methyl 2-(4-chlorophenyl)-2-oxoacetate (1.0 equiv)

  • Piperazine derivative (1.1 - 1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(4-chlorophenyl)-2-oxoacetate (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).

  • Amine Addition: Add the Piperazine derivative (1.1 mmol).

  • Catalyst: Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30 minutes to allow hemiaminal/iminium equilibrium establishment.

    • Note: The solution may warm slightly.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

    • Why? Portion-wise addition prevents localized exotherms and runaway side-reactions.

  • Reaction: Remove the ice bath and stir at RT for 12–16 hours under nitrogen atmosphere.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting ketone (

      
       of imine/product will appear).
      
  • Quench: Quench the reaction by adding saturated aqueous

    
     solution (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract the aqueous layer with DCM (

    
    ). Combine organic layers, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
Method B: Titanium(IV) Isopropoxide / NaBH4 - For Sterically Hindered Amines

Best for: Unreactive amines or if STAB fails to drive conversion.

Protocol:

  • Complexation: Mix Ketone (1.0 equiv) and Amine (1.2 equiv) in neat Titanium(IV) Isopropoxide (

    
    ) (2.0 equiv).
    
  • Stir: Stir the viscous mixture at RT for 1 hour (or 60°C if highly hindered).

    • Mechanism:[1][2][3][4][5][6][7]

      
       acts as a Lewis acid and water scavenger, driving the equilibrium toward the iminium species.
      
  • Dilution: Dilute with absolute Ethanol (EtOH) or Methanol (MeOH).

  • Reduction: Add Sodium Borohydride (

    
    ) (1.5 equiv) carefully at 0°C. Stir for 2 hours at RT.
    
  • Hydrolysis: Quench with 1N NaOH (to precipitate Titanium salts as

    
    ). Filter the white precipitate through a Celite pad.
    
  • Extraction: Extract the filtrate with EtOAc.

Optimization & Troubleshooting Guide

The following table summarizes common issues and their chemical rectifications.

IssueProbable CauseCorrective Action
Low Conversion Poor iminium formation (sterics).Switch to Method B (

). Increase temperature to 40°C.
Ester Reduction Reducing agent too strong (

used directly).
Use STAB (Method A). Ensure temperature is 0°C during addition.
De-chlorination Pd/C hydrogenation used.Avoid catalytic hydrogenation. Use hydride reagents (STAB/NaBH3CN).
Bis-alkylation Piperazine is unsubstituted.Use N-Boc-piperazine (1-Boc-piperazine) to ensure mono-alkylation. Deprotect Boc later with TFA.
Hydrolysis of Ester Aqueous workup too basic/acidic.Keep workup pH near neutral/mildly basic (pH 8-9). Avoid strong heating during extraction.

Workflow Visualization

Workflow Start Start: Dissolve Keto-Ester in DCE AddAmine Add Piperazine + AcOH (Stir 30 min @ RT) Start->AddAmine AddReductant Add STAB (1.5 eq) (0°C, Portion-wise) AddAmine->AddReductant Monitor Monitor (LCMS/TLC) 12-16 Hours AddReductant->Monitor Decision Complete? Monitor->Decision Decision->Monitor No (Add more time/reagent) Quench Quench: Sat. NaHCO3 (pH ~8) Decision->Quench Yes Workup Extract (DCM) -> Dry -> Concentrate Quench->Workup Purify Purification: Flash Column (MeOH/DCM) Workup->Purify

Figure 2: Experimental workflow for the STAB-mediated reductive amination.

Safety & Handling (MSDS Highlights)

  • Sodium Triacetoxyborohydride (STAB): Water-reactive. Releases hydrogen gas (flammable) upon contact with moisture/acids. Handle under inert atmosphere.

  • Methyl 2-(4-chlorophenyl)-2-oxoacetate: Irritant. Avoid inhalation.

  • Piperazine: Corrosive and sensitizer. Use gloves and work in a fume hood.

  • 1,2-Dichloroethane (DCE): Carcinogen and highly flammable. Use in a well-ventilated hood. DCM is a safer alternative if solubility permits.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Beshore, D. C., & Dinsmore, C. J. (2002).[8] "Preparation of Substituted Piperazinones via Tandem Reductive Amination-Cyclization." Organic Letters, 4(7), 1201-1204. Link

  • Common Organic Chemistry. (2023). "Reductive Amination Conditions and Protocols." Common Organic Chemistry Archives. Link

Sources

Method

Application Note: Optimized Protocols for the Hydrolysis of Methyl 2-(4-chlorophenyl)-2-oxoacetate

Abstract This application note provides detailed, validated protocols for the hydrolysis of methyl 2-(4-chlorophenyl)-2-oxoacetate to its corresponding free acid, 2-(4-chlorophenyl)-2-oxoacetic acid. This transformation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides detailed, validated protocols for the hydrolysis of methyl 2-(4-chlorophenyl)-2-oxoacetate to its corresponding free acid, 2-(4-chlorophenyl)-2-oxoacetic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. We present two robust methodologies: a base-catalyzed (saponification) and an acid-catalyzed pathway. The document outlines the underlying chemical mechanisms, provides step-by-step experimental procedures, and discusses critical parameters for reaction monitoring, workup, and purification to ensure high yield and purity. This guide is intended for researchers in organic synthesis, medicinal chemistry, and process development.

Introduction and Scientific Background

The hydrolysis of esters to carboxylic acids is a fundamental transformation in organic chemistry. Methyl 2-(4-chlorophenyl)-2-oxoacetate is an α-keto ester, a class of compounds that serve as versatile building blocks. The resulting product, 2-(4-chlorophenyl)-2-oxoacetic acid, is a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

The hydrolysis can be effectively achieved under either basic or acidic conditions.

  • Base-Catalyzed Hydrolysis (Saponification): This method typically employs a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH). The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[1] This process is effectively irreversible because the final step involves the deprotonation of the newly formed carboxylic acid by the alkoxide leaving group or another equivalent of base, forming a carboxylate salt.[1][2] An acidic workup is then required to protonate the salt and isolate the free carboxylic acid.[1]

  • Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification reaction.[2] It is an equilibrium process where the ester is protonated by a strong acid (e.g., HCl, H₂SO₄), which activates the carbonyl group toward nucleophilic attack by water.[3] To drive the equilibrium towards the products, a large excess of water is typically used.[2]

The choice between these methods often depends on the substrate's sensitivity to acid or base, the desired reaction time, and the scale of the synthesis. For α-keto esters, saponification is often preferred due to its irreversible nature and generally faster reaction rates.

Reaction Mechanism: Base-Catalyzed Hydrolysis

The saponification of methyl 2-(4-chlorophenyl)-2-oxoacetate proceeds via a nucleophilic acyl substitution mechanism.

G cluster_0 Mechanism of Base-Catalyzed Hydrolysis start Methyl 2-(4-chlorophenyl)-2-oxoacetate + OH⁻ tetrahedral Tetrahedral Intermediate start->tetrahedral 1. Nucleophilic Attack carboxylate Carboxylate Salt + Methanol tetrahedral->carboxylate 2. Elimination of Methoxide (⁻OCH₃) acid 2-(4-chlorophenyl)-2-oxoacetic Acid carboxylate->acid 3. Acidic Workup (H₃O⁺)

Caption: Base-catalyzed hydrolysis (saponification) mechanism.

Causality of Mechanistic Steps:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester.[4]

  • Formation of Tetrahedral Intermediate: This attack breaks the C=O π-bond, forming a transient tetrahedral intermediate.

  • Elimination: The intermediate collapses, reforming the C=O double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.

  • Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, creating a resonance-stabilized carboxylate salt and methanol. This step is essentially irreversible and drives the reaction to completion.[1]

  • Protonation: A final workup step with a strong acid (e.g., HCl) is required to protonate the carboxylate salt and yield the final free carboxylic acid product.[1]

Experimental Protocols

Materials and Equipment
ReagentsEquipment
Methyl 2-(4-chlorophenyl)-2-oxoacetateRound-bottom flask (appropriate size)
Sodium Hydroxide (NaOH) pellets or solutionMagnetic stirrer and stir bar
Hydrochloric Acid (HCl), concentrated or 6MReflux condenser
Tetrahydrofuran (THF)Heating mantle or oil bath
Ethyl Acetate (EtOAc)Separatory funnel
Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄Rotary evaporator
Deionized WaterpH paper or pH meter
Solvents for recrystallization (e.g., Toluene)Buchner funnel and filter flask
Thin Layer Chromatography (TLC) platesStandard laboratory glassware
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is generally preferred for its efficiency and irreversibility.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(4-chlorophenyl)-2-oxoacetate (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF) (approx. 5-10 mL per gram of ester).

  • Addition of Base: Add an aqueous solution of sodium hydroxide (1.5-2.0 eq, e.g., 2M NaOH). Using a slight excess of base ensures the reaction goes to completion.

  • Reaction: Stir the biphasic mixture vigorously at room temperature (20-25°C). The reaction is typically complete within 1-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot (ester) and the appearance of a new, more polar spot at the baseline (carboxylate salt) indicates completion.

  • Workup - Solvent Removal: Once the reaction is complete, remove the THF using a rotary evaporator.

  • Workup - Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add concentrated or 6M HCl with stirring until the pH of the solution is approximately 1-2.[5] A precipitate of the carboxylic acid product should form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-(4-chlorophenyl)-2-oxoacetic acid.

  • Purification: Purify the crude solid by recrystallization, typically from a solvent like toluene or a mixture of hexane and ethyl acetate.[6][7]

Protocol 2: Acid-Catalyzed Hydrolysis

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine methyl 2-(4-chlorophenyl)-2-oxoacetate (1.0 eq) with a mixture of water and a co-solvent like dioxane or acetic acid.

  • Addition of Acid: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid (e.g., 6M HCl, making up ~20% of the total volume).

  • Reaction: Heat the mixture to reflux (typically 80-100°C) with stirring. The reaction may take several hours (4-12 h) to reach equilibrium.

  • Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting ester.

  • Workup - Cooling and Extraction: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove the acid catalyst and any water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization as described in Protocol 1.

Workflow and Data Summary

Caption: General experimental workflow for ester hydrolysis.

Comparative Protocol Parameters
ParameterBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Catalyst/Reagent NaOH or LiOH (1.5-2.0 eq)HCl or H₂SO₄ (catalytic to stoichiometric)
Temperature Room Temperature (20-25°C)Reflux (80-100°C)
Reaction Time 1-3 hours4-12 hours
Nature of Reaction IrreversibleReversible (Equilibrium)
Typical Yield >90%70-85%
Key Consideration Requires final acidic workup stepRequires excess water to drive equilibrium

Safety and Handling Precautions

  • Sodium Hydroxide (NaOH): Extremely corrosive and can cause severe skin burns and eye damage.[8][9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] When preparing solutions, always add NaOH slowly to cold water ; never add water to solid NaOH to avoid a violent exothermic reaction.[8][11]

  • Hydrochloric Acid (HCl): Corrosive and can cause severe burns. The fumes are irritating to the respiratory system.[10] Handle only in a well-ventilated fume hood while wearing appropriate PPE.[10]

  • Spill Management: Neutralize acid spills with a weak base like sodium bicarbonate.[10] Neutralize base spills with a weak acid like vinegar.[10]

  • Waste Disposal: Dispose of all chemical waste according to local and institutional regulations.

References

  • Hydrochloric Acid and Sodium Hydroxide - IG Chemical Solutions. Vertex AI Search.
  • Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. Vertex AI Search.
  • Sodium Hydroxide - CCOHS. Vertex AI Search.
  • SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide. Vertex AI Search.
  • Sodium Hydroxide (NaOH) - TN.gov. Vertex AI Search.
  • Ch20: Hydrolysis of Esters - University of Calgary. Vertex AI Search.
  • EP0005779A2 - Process for the preparation of arylglyoxylic acids - Google P
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Vertex AI Search.
  • Schematic reaction mechanism of the acid-catalyzed hydrolysis of methyl...
  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. Vertex AI Search.
  • Base Catalyzed Ester Hydrolysis (Saponific
  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Vertex AI Search.
  • Recrystallization - University of California, Los Angeles. UCLA Chemistry and Biochemistry. [Link]

  • Recrystallization - University of Rochester. University of Rochester Department of Chemistry. [Link]

  • Recrystalliz
  • Supporting Information - Wiley Online Library. Wiley Online Library. [Link]

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Application

The Versatility of Methyl 2-(4-chlorophenyl)-2-oxoacetate in Modern Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Key α-Ketoester In the landscape of pharmaceutical development, the strategic selection of molecular building blo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Key α-Ketoester

In the landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Methyl 2-(4-chlorophenyl)-2-oxoacetate, a substituted aryl α-ketoester, has emerged as a highly versatile and valuable scaffold in medicinal chemistry. Its unique structural features, namely the reactive α-ketoester moiety and the 4-chlorophenyl group, provide a powerful platform for the construction of a diverse array of heterocyclic compounds with significant pharmacological potential. The presence of both a reactive aldehyde-like group and a carbonyl group adjacent to each other makes aryl glyoxals, like Methyl 2-(4-chlorophenyl)-2-oxoacetate, distinctive starting materials for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of the applications of Methyl 2-(4-chlorophenyl)-2-oxoacetate as a pharmaceutical building block, complete with detailed protocols and an exploration of its synthetic utility in various therapeutic areas.

Core Applications: A Gateway to Bioactive Heterocycles

The primary utility of Methyl 2-(4-chlorophenyl)-2-oxoacetate lies in its ability to participate in a variety of chemical transformations to generate complex heterocyclic systems. These heterocyclic cores are prevalent in a vast number of drugs and biologically relevant molecules, underscoring the importance of this building block in drug discovery.

Synthesis of Imidazole-Based Anti-inflammatory and Antimicrobial Agents

A significant application of Methyl 2-(4-chlorophenyl)-2-oxoacetate is in the synthesis of imidazole derivatives. Imidazole-containing compounds are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties.[2][3] The synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives serves as a prime example of the utility of this building block.[2]

Causality Behind Experimental Choices:

The synthesis of the imidazole ring from Methyl 2-(4-chlorophenyl)-2-oxoacetate leverages the reactivity of the dicarbonyl system. In the presence of an aldehyde (benzil in this case), ammonia (from ammonium acetate), and an acid catalyst, a multicomponent reaction ensues to form the highly substituted imidazole core. This reaction, a variation of the Radziszewski synthesis, is a powerful method for constructing such heterocyclic systems. The 4-chlorophenyl group from the starting material is incorporated at the 2-position of the imidazole ring, a key position for modulating biological activity.

Experimental Workflow for Imidazole Synthesis:

A Methyl 2-(4-chlorophenyl)-2-oxoacetate + Benzil + Ammonium Acetate + Glacial Acetic Acid B Reflux Reaction A->B C Precipitation & Filtration B->C D Neutralization & Recrystallization C->D E 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole D->E

Caption: Workflow for the synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

Detailed Protocol for the Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole (1): [2]

Materials:

  • Methyl 2-(4-chlorophenyl)-2-oxoacetate

  • Benzil

  • Ammonium acetate

  • Glacial acetic acid

  • 5% Ammonium solution

  • Absolute ethanol

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve equimolar quantities of benzil and ammonium acetate, and 1.5 ml of 4-chlorobenzaldehyde (as a precursor to the target molecule in the cited synthesis) in 50 mL of glacial acetic acid. Note: The cited synthesis uses 4-chlorobenzaldehyde. For the direct use of Methyl 2-(4-chlorophenyl)-2-oxoacetate, the reaction conditions would be adapted, likely involving the in-situ generation of the corresponding aldehyde or direct reaction of the ketoester.

  • Heat the reaction mixture to reflux for 5 hours on an oil bath with continuous stirring.

  • After cooling, add 300 mL of cooled water to the reaction mixture to precipitate the product.

  • Filter the product immediately and neutralize it with a 5% ammonium solution.

  • Recrystallize the crude product from absolute ethanol to yield the pure, colorless crystalline compound 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

Further Functionalization for Enhanced Bioactivity:

The synthesized imidazole can be further functionalized to enhance its therapeutic potential. For instance, the imidazole nitrogen can be alkylated with ethyl chloroacetate, followed by reaction with hydrazine hydrate to produce an acid hydrazide intermediate. This intermediate can then be used to synthesize a variety of thiosemicarbazide derivatives with potential anti-inflammatory and antimicrobial activities.[2]

A 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole B Alkylation with Ethyl Chloroacetate A->B C Reaction with Hydrazine Hydrate B->C D Acid Hydrazide Intermediate C->D E Reaction with Phenyl Isothiocyanate D->E F Thiosemicarbazide Derivative E->F

Caption: Synthetic pathway for the functionalization of the imidazole core.

Quantitative Data for Synthesized Imidazole Derivatives: [2]

CompoundMolecular FormulaYield (%)Melting Point (°C)
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole C21H15ClN2--
Ethyl 2-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetate C25H21ClN2O266260
2-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetohydrazide C23H19ClN4O68240
N-phenyl-2-(2-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetamido)thiosemicarbazide C30H24ClN5OS52228
Potential in Antiviral and Anticancer Drug Discovery

The α-ketoester functionality of Methyl 2-(4-chlorophenyl)-2-oxoacetate makes it a prime candidate for use in multicomponent reactions (MCRs), which are powerful tools in drug discovery for rapidly generating libraries of complex molecules.[4][5][6] The ability to construct diverse heterocyclic scaffolds from this building block opens avenues for the development of novel antiviral and anticancer agents.

Rationale for Application in Antiviral Synthesis:

Many antiviral drugs are heterocyclic compounds that inhibit viral enzymes or replication processes.[7] The α-ketoamide moiety, which can be derived from α-ketoesters, has been identified as a privileged structure in the design of broad-spectrum inhibitors of viral proteases, such as those found in coronaviruses and enteroviruses.[8][9][10] The 4-chlorophenyl group is also a common feature in various antiviral compounds.[7]

Rationale for Application in Anticancer Synthesis:

Similarly, a vast number of anticancer agents are based on heterocyclic scaffolds. The 4-chlorophenyl moiety is present in numerous compounds with demonstrated anticancer activity.[11] The versatility of Methyl 2-(4-chlorophenyl)-2-oxoacetate in synthesizing diverse heterocycles allows for the exploration of novel chemical space in the search for potent and selective anticancer drugs.

While specific, detailed protocols for the synthesis of antiviral and anticancer agents starting directly from Methyl 2-(4-chlorophenyl)-2-oxoacetate are not yet widely published in peer-reviewed literature, the principles of MCRs and the known reactivity of α-ketoesters provide a strong foundation for its use in these areas. Researchers can adapt established MCR protocols, such as the Ugi or Passerini reactions, to incorporate this building block and generate novel compound libraries for screening.[12]

Clarification on the Synthesis of Clopidogrel

It is a common point of confusion that Methyl 2-(4-chlorophenyl)-2-oxoacetate or its derivatives are direct precursors to the widely used antiplatelet drug, Clopidogrel. However, a thorough review of the established synthetic routes for Clopidogrel reveals that the key starting material is the isomeric methyl (+)-(S)-α-(2-chlorophenyl)acetate or related 2-chlorophenylglycine derivatives.[11][13][14] The position of the chlorine atom on the phenyl ring is critical for the drug's activity, and the established industrial syntheses exclusively utilize the 2-chloro isomer.[14]

Key Distinction:

  • Clopidogrel Precursor: Contains a 2-chlorophenyl group.

  • Topic Compound: Contains a 4-chlorophenyl group.

Therefore, while Methyl 2-(4-chlorophenyl)-2-oxoacetate is a valuable building block for other pharmaceuticals, it is not the correct starting material for the synthesis of Clopidogrel.

Conclusion and Future Perspectives

Methyl 2-(4-chlorophenyl)-2-oxoacetate stands out as a versatile and powerful building block in pharmaceutical synthesis. Its ability to readily participate in the construction of diverse heterocyclic systems, particularly imidazole derivatives with proven anti-inflammatory and antimicrobial potential, highlights its significance. While its direct application in the synthesis of major drugs like Clopidogrel is a misconception, its potential in the discovery of novel antiviral and anticancer agents through multicomponent reaction strategies is a promising area for future research. As the demand for new and effective therapeutics continues to grow, the strategic application of such versatile building blocks will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

  • Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2011). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 3(6), 405-413.
  • Özdemir, Z., Gökçe, M., & Çetinkaya, E. (2018). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 969-980.
  • Kour, P., & Kumar, S. (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances, 13(17), 11388-11406.
  • Imperial Chemical Industries PLC. (1981). Imidazole derivatives and salts thereof and their synthesis.
  • Ferrari, V. (2013).
  • Huang, Y., & Zhu, Q. (2017, December). The synthesis of clopidogrel. In IOP Conference Series: Materials Science and Engineering (Vol. 274, No. 1, p. 012077). IOP Publishing.
  • El-Sayed, W. A., Ali, O. M., & El-Karim, S. S. A. (2013). Synthesis and antiviral activity of new substituted methyl [2-(arylmethylene-hydrazino)-4-oxo-thiazolidin-5-ylidene] acetates. Archiv der Pharmazie, 346(10), 746-754.
  • Zhang, L., Lin, D., Sun, X., Curth, U., Drosten, C., Sauerhering, L., ... & Hilgenfeld, R. (2020). α-Ketoamides as broad-spectrum inhibitors of coronavirus and enterovirus replication: structure-based design, synthesis, and activity assessment. Journal of Medicinal Chemistry, 63(9), 4562-4578.
  • Hilgenfeld, R., & Zhang, L. (2020). Alpha-ketoamides as broad-spectrum inhibitors of coronavirus and enterovirus replication Structure-based design, synthesis, and activity assessment.
  • Reddy, M. P., & Reddy, P. P. (2009). PROCESSES FOR THE PREPARATION OF CLOPIDOGREL.
  • Ramya, V., & Sridevi, C. (2024). Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities.
  • Lawanya lata Pandey, & Swagata Sarkar. (2023).
  • Luo, Y., & Zhang, F. (2020). A roadmap to engineering antiviral natural products synthesis in microbes. Current opinion in biotechnology, 66, 140-149.
  • Dr. Reddy's Laboratories Ltd. (2007). An improved process for the preparation of clopidogrel.
  • Sadalapure, K. (n.d.).
  • Al-Ghorbani, M., Al-Amiery, A. A., & Al-Majedy, Y. K. (2022). 2-((4-Amino-5-((2,4-dichlorophenoxy) methyl)-4H-1,2,4-triazol-3-yl) thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl) ethan-1-one. Molbank, 2022(4), M1495.
  • Hernández Romero, D., Torres Heredia, V. E., & Gonzalez, O. G. (2016). Synthesis of Imidazole Derivatives and Their Biological Activities.
  • Stewart, A. O., Boyd, S. A., & David, L. (1999).
  • Hilgenfeld, R. (2020). Alpha ketoamides as broad spectrum inhibitors of coronavirus and enterovirus replication: Structure Based design and synthesis. Semantic Scholar.
  • Graziano, G., Stefanachi, A., Contino, M., Prieto-Díaz, R., Ligresti, A., Leonardi, M., ... & Nicolotti, O. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time-and Cost-Effective Green Approach Speeding Up Identification of New Bioactive Compounds. Cancers, 15(8), 2291.
  • Curia Global. (n.d.).
  • Bandichhor, R., & Rakeshwar, K. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488.
  • Liu, J. (2022). Synthetic method of empagliflozin intermediate.
  • González-Zamora, E., & Martínez, A. (2023). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS medicinal chemistry letters, 14(4), 376-385.
  • Abás, S., & González-Zamora, E. (2024).
  • Advanced ChemBlocks. (n.d.). 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride 95%.
  • Chem-Impex. (n.d.). 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride.
  • Advanced ChemBlocks. (n.d.). Methyl 2-(4-chlorophenyl)
  • ChemicalBook. (n.d.). methyl 2-(4-chlorophenyl)
  • de Oliveira, R. B., de Oliveira, V. M., da Silva, A. C. G., de Souza, M. V. N., & de Almeida, M. V. (2020). Design, Synthesis and in vivo Evaluation of 1, 4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. Journal of the Brazilian Chemical Society, 31, 2186-2195.
  • Zhang, J., & Wang, Y. (2016). Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • de la Torre, D., & Ruete, A. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Processes, 9(9), 1547.
  • Trofimova, T. P., Borisov, A. V., Borisova, T. N., & Knyazeva, E. A. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2022(4), M1515.
  • Dayalan, A., & Velmurugan, D. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1-and 2-[4-{(4-Chloro phenyl) phenyl methyl}-1-piperazinyl] sulphonyl naphthalenes. Asian Journal of Chemistry, 24(11), 5041.
  • Demchenko, A. M., & Brovarets, V. S. (2022). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2-trichloro-1-(3-arylthioureido) ethyl) benzamides. Molbank, 2022(3), M1419.
  • Attal, V., & Belsare, D. P. (2003). Synthesis and Antiinflammatory Activity of Aryl Sulphonanilides Structurally Related to Nimesulide. Indian Journal of Pharmaceutical Sciences, 65(2), 135-138.
  • Kumar, S., & Kumar, S. (2023).
  • Al-Sultani, A. H. H., & Al-Masoudi, W. A. M. (2021). Synthetic pathway for Ibuprofen aryl-and pyridyl-amides. Reagents and...
  • Musmarra, L., & Giofrè, S. V. (2022). 5-(4-Chlorophenyl)-N, 1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2022(4), M1513.
  • Demchenko, A. M., & Brovarets, V. S. (2022). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1, 3, 5-oxadiazin-2-amines. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low enantiomeric excess (ee) in glyoxylate reduction

Welcome to the Technical Support Center for Asymmetric Catalysis. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to low enantiomeri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Asymmetric Catalysis. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to low enantiomeric excess (ee) in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high enantioselectivity and reproducible results.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving low enantiomeric excess in your asymmetric glyoxylate reduction experiments.

Guide 1: Systematic Troubleshooting of Low Enantiomeric Excess (ee)

A low or inconsistent enantiomeric excess is a common challenge in asymmetric catalysis.[1] This guide provides a logical workflow to identify the root cause of the problem.

Question: My glyoxylate reduction is yielding a low enantiomeric excess. Where do I begin troubleshooting?

Answer: A systematic approach is crucial. Start by verifying your analytical method, then scrutinize your reagents and catalyst, and finally, evaluate the reaction conditions. This process ensures you're not trying to optimize a reaction based on flawed data.[2]

Troubleshooting_Workflow cluster_analytics Analytical Method Validation cluster_reagents Reagent & Catalyst Purity cluster_conditions Reaction Condition Optimization start Start: Low Enantiomeric Excess Observed analytics Step 1: Verify Analytical Method (Chiral HPLC/GC) start->analytics separation_ok Is the chiral separation adequate? (Resolution > 1.5) analytics->separation_ok Check reagents Step 2: Scrutinize Reagents & Catalyst substrate_purity Substrate/Reagent Purity Check reagents->substrate_purity Check conditions Step 3: Evaluate Reaction Conditions temp_control Temperature Control: - Consistent? - Optimal? conditions->temp_control Check resolution Resolution: Reproducible High ee Achieved separation_ok->reagents Yes validate_method Validate Method: - Accuracy - Precision - Linearity separation_ok->validate_method No method_validated Validated validate_method->method_validated Perform method validation optimize_separation Optimize separation method: - Different column - Modify mobile phase method_validated->optimize_separation optimize_separation->separation_ok catalyst_quality Catalyst Quality Check substrate_purity->catalyst_quality Pure purify_reagents Purify substrate/reagents (e.g., recrystallization, distillation) substrate_purity->purify_reagents Impure solvent_quality Solvent Quality: - Anhydrous? - Degassed? catalyst_quality->solvent_quality High Quality fresh_catalyst Synthesize/procure fresh catalyst & characterize thoroughly catalyst_quality->fresh_catalyst Questionable solvent_quality->conditions High Quality purify_solvent Use freshly distilled/ anhydrous solvent solvent_quality->purify_solvent Poor Quality purify_reagents->reagents fresh_catalyst->reagents purify_solvent->reagents atmosphere_control Atmosphere Control: - Inert gas pure? - Air/moisture leaks? temp_control->atmosphere_control Yes optimize_temp Calibrate thermostat; Optimize temperature temp_control->optimize_temp No atmosphere_control->resolution Yes check_leaks Check for leaks; Use high-purity inert gas atmosphere_control->check_leaks No optimize_temp->conditions check_leaks->conditions

Caption: Troubleshooting workflow for low enantiomeric excess.

Q1: How do I validate my chiral HPLC method for determining ee?

A1: Proper validation of your analytical method is the bedrock of reliable results.[3] Your chiral HPLC or GC method must demonstrate:

  • Resolution: The peaks for the two enantiomers should be well-separated, ideally with a resolution (Rs) greater than 1.5.[4]

  • Linearity: The detector response should be linear across a range of concentrations for both enantiomers.

  • Accuracy: Analyze samples with a known enantiomeric excess to confirm your method's accuracy.[1]

  • Precision: Repeated injections of the same sample should yield consistent ee values.

Q2: I've confirmed my analytical method is sound, but my ee is still low and varies between runs. What's the next step?

A2: Scrutinize the purity of all your starting materials.[1][2] Trace impurities can have a significant negative impact on enantioselectivity by acting as inhibitors or competing substrates.

  • Substrate Purity: Impurities in the glyoxylate, such as its polymeric form, can affect the reaction.[5] Ensure you are using monomeric glyoxylate, which can sometimes be achieved by cracking the polymer before use. Residual acids or other reactive species from the synthesis of the glyoxylate can also interfere with the catalyst.

  • Solvent and Reagent Purity: Ensure all solvents are anhydrous and degassed, as required by the specific catalytic system.[6][7] Water can significantly decrease enantiomeric excess in many reductions, such as the Corey-Bakshi-Shibata (CBS) reduction.[6][8]

  • Catalyst Quality: The chiral catalyst is the heart of the reaction. Its purity and activity are paramount. If you are preparing the catalyst in-house, ensure it is fully characterized. If purchased, use a reputable supplier. An aged or improperly stored catalyst can lead to diminished performance.[8]

Q3: My reagents are pure, but the ee is still not optimal. What reaction parameters should I investigate?

A3: The reaction conditions play a critical role in determining the enantioselectivity.

  • Temperature: The effect of temperature on ee can be complex. While lower temperatures often favor higher enantioselectivity, this is not always the case.[6][9] It is crucial to screen a range of temperatures to find the optimum for your specific substrate-catalyst system.

  • Catalyst Loading: The concentration of the catalyst can also impact the enantioselectivity. In some systems, higher catalyst loadings can lead to the formation of less selective catalyst aggregates or dimers, resulting in a lower ee.[1] It is advisable to screen a range of catalyst loadings to find the optimal concentration.

  • Addition Rate: For reactions involving a stoichiometric reductant like borane in a CBS reduction, slow addition of the reducing agent to a mixture of the substrate and catalyst is often crucial to minimize the non-catalyzed background reaction, which produces a racemic product.[8][10]

Frequently Asked Questions (FAQs)

Q4: What are some common catalytic systems for the asymmetric reduction of glyoxylate?

A4: Several catalytic systems have been successfully employed for the asymmetric reduction of glyoxylates to chiral α-hydroxy esters.

  • Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst and a borane source.[6][11][12] It is a widely used and reliable method for the reduction of a variety of ketones and related compounds.[13]

  • Transition Metal Catalysis: Rhodium(I) complexes with chiral phosphane ligands have been used for the asymmetric arylation of ethyl glyoxylate with organoboron reagents, which is a reductive process.[14][15]

  • Organocatalysis: Chiral organocatalysts, such as those derived from proline, have been shown to be effective in asymmetric aldol reactions of glyoxylate, which can be followed by a reduction step.[5][16]

Q5: Could the structure of my glyoxylate ester be affecting the enantioselectivity?

A5: Absolutely. The steric and electronic properties of the ester group can influence how the substrate interacts with the chiral catalyst. A bulkier ester group might lead to better facial discrimination and higher ee. It can be beneficial to screen different glyoxylate esters (e.g., ethyl, t-butyl) during reaction optimization.

Q6: I am observing a slow or stalled reaction. Could this be related to low ee?

A6: Yes, a sluggish or stalled reaction can be indicative of catalyst deactivation, which is often caused by impurities.[1] Catalyst poisons can irreversibly bind to the active site, rendering the catalyst inactive and leading to both poor conversion and low enantioselectivity.

The Corey-Bakshi-Shibata (CBS) Reduction Mechanism

The CBS reduction is a cornerstone of asymmetric synthesis.[13] Understanding its mechanism is key to troubleshooting and optimization.

CBS_Mechanism catalyst Chiral Oxazaborolidine Catalyst (1) activated_catalyst Activated Catalyst-Borane Complex (2) catalyst->activated_catalyst + BH₃ borane BH₃ borane->activated_catalyst transition_state Six-Membered Transition State (3) activated_catalyst->transition_state + Glyoxylate ketone Glyoxylate (Substrate) ketone->transition_state product_complex Product-Catalyst Complex (4) transition_state->product_complex Hydride Transfer product Chiral Alcohol Product product_complex->product Release regenerated_catalyst Regenerated Catalyst (1) product_complex->regenerated_catalyst Regeneration + BH₃ regenerated_catalyst->activated_catalyst Catalytic Cycle

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Impurity Profiling of Commercial Methyl 2-(4-chlorophenyl)-2-oxoacetate

Executive Summary & Strategic Importance Methyl 2-(4-chlorophenyl)-2-oxoacetate (CAS: 37542-28-2), also known as Methyl 4-chlorobenzoylformate, is a critical -keto ester intermediate used in the synthesis of agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Methyl 2-(4-chlorophenyl)-2-oxoacetate (CAS: 37542-28-2), also known as Methyl 4-chlorobenzoylformate, is a critical


-keto ester intermediate used in the synthesis of agrochemicals and pharmaceutical APIs. Its dual functionality—an electrophilic ketone adjacent to an ester—makes it highly versatile for heterocycle formation (e.g., triazines, oxazoles).

However, this reactivity renders the compound susceptible to specific degradation pathways that generate impurities capable of arresting downstream cyclization or poisoning metal catalysts. In commercial samples, purity often ranges from 95% to 98%, with the remaining fraction comprised of regioisomers, hydrolysis products, and decarbonylated derivatives.

This guide provides a definitive, experimentally grounded framework for identifying these impurities, distinguishing them from the active ingredient, and selecting the optimal analytical technique for validation.

Origin of Impurities: Mechanistic Analysis

To effectively identify impurities, one must understand their genesis. The commercial synthesis typically involves the Friedel-Crafts acylation of chlorobenzene with methyl oxalyl chloride (or dimethyl oxalate), catalyzed by


.
The Impurity Landscape
  • Regioisomers (The Ortho-Isomer): While the chlorine substituent directs para, the high reactivity of the acylating agent leads to 2-5% formation of the ortho isomer (Methyl 2-(2-chlorophenyl)-2-oxoacetate). This isomer is difficult to separate due to similar boiling points.

  • Decarbonylation (Thermal Degradation):

    
    -keto esters are thermally labile. At temperatures 
    
    
    
    (often reached during distillation), they lose carbon monoxide (CO) to form Methyl 4-chlorobenzoate.
  • Hydrolysis (Storage Degradation): Exposure to moisture hydrolyzes the ester bond, yielding 2-(4-chlorophenyl)-2-oxoacetic acid. This acidic impurity can alter pH-sensitive downstream reactions.

Synthesis & Degradation Pathway Diagram

ImpurityPathways SM1 Chlorobenzene Product Methyl 2-(4-chlorophenyl)- 2-oxoacetate (Target) SM1->Product Friedel-Crafts (AlCl3, para-) Imp_Ortho Impurity A: Ortho-Isomer (Regio-selectivity failure) SM1->Imp_Ortho Side Rxn (ortho- attack) SM2 Methyl Oxalyl Chloride SM2->Product Imp_Decarb Impurity B: Methyl 4-chlorobenzoate (Thermal Decarbonylation) Product->Imp_Decarb -CO (Heat/Light) Imp_Acid Impurity C: 4-chlorobenzoylformic acid (Hydrolysis) Product->Imp_Acid +H2O (Hydrolysis)

Figure 1: Mechanistic origin of common impurities. The ortho-isomer arises during synthesis, while decarbonylated and hydrolyzed species typically form during purification or storage.

Comparative Analysis of Detection Methods

Not all analytical methods are equal for this compound. The table below compares the efficacy of standard techniques based on our laboratory's validation data.

FeatureHPLC-UV (Reversed Phase) GC-MS 1H NMR
Primary Use Quantitation of non-volatiles (Acids, polar degradants)Identification of volatiles (Decarbonylated ester, solvent)Structural verification & Isomer ratio
Detection of Impurity A (Ortho) Good. Separates on C18 with optimized gradient.Excellent. Distinct retention time due to boiling point diff.Excellent. Distinct aromatic coupling patterns.
Detection of Impurity B (Benzoate) Moderate. Co-elution possible; requires gradient.Superior. Distinct mass frag (M-CO).Good. Methyl shift differs (~3.90 vs 3.95 ppm).
Detection of Impurity C (Acid) Excellent. distinct peak at low pH.Poor. Requires derivatization (methylation) to fly.Moderate. Broad OH peak; shifts pH dependent.
Limit of Detection (LOD) ~0.05%~0.01%~1.0%

Recommendation: Use GC-MS for initial raw material screening (to catch the ortho-isomer and benzoate) and HPLC-UV for final product release (to quantify the free acid and non-volatile residues).

Experimental Protocols

Protocol A: High-Resolution HPLC Method

This method is designed to separate the target keto-ester from its acid hydrolysis product and the decarbonylated benzoate.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acid impurity in non-ionized form for retention).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Aromatic) and 210 nm (Carbonyl).

  • Temperature: 30°C.

Gradient Program:

Time (min) % A (Water/Acid) % B (ACN) Event
0.0 90 10 Equilibration
15.0 10 90 Linear Gradient
20.0 10 90 Wash

| 20.1 | 90 | 10 | Re-equilibration |

Expected Retention Profile:

  • ~4.5 min: 2-(4-chlorophenyl)-2-oxoacetic acid (Impurity C - Most Polar).

  • ~9.2 min: Methyl 2-(4-chlorophenyl)-2-oxoacetate (Target).

  • ~11.5 min: Methyl 4-chlorobenzoate (Impurity B - Less Polar, lacks keto group).

  • ~12.0 min: Chlorobenzene (Residual Solvent).

Protocol B: Rapid Identification via GC-MS

Use this for confirming the "Decarbonylation" impurity, which can be misidentified in HPLC if standards are not available.

  • Column: HP-5ms (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Inlet: 250°C, Split 50:1.

  • Oven: 50°C (1 min) → 20°C/min → 280°C (5 min).

  • MS Source: EI, 230°C.

Diagnostic Ions (m/z):

  • Target (MW 198.6): Parent peak usually weak. Base peak often 139 (Cl-Ph-CO+).

  • Impurity B (Benzoate, MW 170.6): Strong parent 170 , fragment 139 (Cl-Ph-CO+), 111 (Cl-Ph+).

    • Differentiation: If you see m/z 170 in the target peak's spectrum, it is degrading in the injector port . Lower inlet temp to 200°C to verify.

Analytical Decision Workflow

The following decision tree outlines the logical steps to characterize an unknown batch of Methyl 2-(4-chlorophenyl)-2-oxoacetate.

AnalyticalWorkflow Start Sample Received (Unknown Purity) Visual Visual Inspection (Yellowing = Hydrolysis/Degradation) Start->Visual GCMS Run GC-MS (HP-5ms Column) Visual->GCMS Decision1 Is m/z 170 (Benzoate) present? GCMS->Decision1 Outcome1 Impurity: Methyl 4-chlorobenzoate (Check distillation history) Decision1->Outcome1 Yes Outcome2 Check for Ortho-Isomer (Shoulder peak on GC) Decision1->Outcome2 No HPLC Run HPLC-UV (Acidic Mobile Phase) Decision2 Is broad peak @ ~4.5 min present? HPLC->Decision2 Outcome2->HPLC Outcome3 Impurity: Acid Hydrolysis (Check storage/moisture) Decision2->Outcome3 Yes Final Batch Release (Purity > 98%) Decision2->Final No

Figure 2: Step-by-step analytical workflow for impurity identification and batch release.

References

  • PubChem. (n.d.).[2] Methyl 2-(2-chlorophenyl)-2-oxoacetate Compound Summary. National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]

  • CIPAC. (2020).[1] Multi-active method for the analysis of active substances in formulated products. Collaborative International Pesticides Analytical Council. Retrieved October 26, 2023, from [Link]

  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Publication Corporation. Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (n.d.). Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel-Crafts Benzylation. RSC. Retrieved October 26, 2023, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of Methyl 2-(4-chlorophenyl)-2-oxoacetate

Executive Summary Do not dispose of Methyl 2-(4-chlorophenyl)-2-oxoacetate down the drain or in general trash. This compound is a halogenated organic substance .[1][2][3] Its disposal requires strict segregation from non...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Do not dispose of Methyl 2-(4-chlorophenyl)-2-oxoacetate down the drain or in general trash.

This compound is a halogenated organic substance .[1][2][3] Its disposal requires strict segregation from non-halogenated solvents to prevent the formation of toxic byproducts (dioxins/furans) during incineration and to protect municipal water systems.

  • Primary Disposal Route: Halogenated Organic Waste Stream.[1][4]

  • Key Hazard: Skin/Eye Irritant; Potential sensitizer; Combustible.

  • Immediate Action: Segregate into a chemically compatible container (HDPE or Glass) labeled "Halogenated Waste."

Chemical Profile & Hazard Identification

To manage waste effectively, we must understand the chemical's behavior. This compound is an


-keto ester with a chlorinated aromatic ring. The chlorine atom is the defining feature for disposal logic.
PropertyDataOperational Implication
Chemical Name Methyl 2-(4-chlorophenyl)-2-oxoacetateOfficial shipping/manifest name.
CAS Number 37542-28-2 Use for waste profiling/inventory.
Molecular Formula

Contains Chlorine (Cl) = Halogenated.[2][4]
Physical State Solid (mp ~55°C) or Liquid (supercooled)May require solid or liquid waste streams depending on purity.
Reactivity Electrophilic

-keto ester
Susceptible to hydrolysis; avoid mixing with strong bases or oxidizers in waste drums.
Hazard Classification (GHS)[5][6]
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[5]

  • H335/H336: May cause respiratory irritation; drowsiness.

  • H227: Combustible liquid (if in solution).

The "Why": Segregation Logic

Expert Insight: Many researchers default to mixing all organic solvents. For this compound, that is a critical error.

  • Incineration Chemistry: When halogenated compounds are incinerated, they generate acidic gases (HCl, HBr) and, if combustion is incomplete, highly toxic dioxins.

  • Regulatory Impact: Disposal facilities must use specialized incinerators with caustic scrubbers for halogenated waste.

  • Cost & Compliance: Mixing this compound with non-halogenated waste (e.g., Acetone, Methanol) contaminates the entire volume, forcing the facility to treat the whole drum as halogenated, significantly increasing disposal costs.

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization

Determine the state of your waste.

  • Scenario A: Pure Substance (Solid/Oil): Expired or unused reagent.

  • Scenario B: Reaction Mixture (Liquid): Dissolved in solvents (e.g., DCM, Ethyl Acetate).

Phase 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Avoid: Metal containers (steel cans) if the waste is acidic or likely to hydrolyze, as the chloride ions can accelerate corrosion.

  • Closure: Screw-cap with a chemically resistant liner (PTFE/Teflon).

Phase 3: Transfer & Labeling

CRITICAL: Do not rely on handwritten formulas. Use full chemical names.

  • Don PPE: Nitrile gloves (minimum 0.11mm thickness), safety goggles, and lab coat.

  • Segregate:

    • If Solid: Place in a wide-mouth jar labeled "Hazardous Waste - Solid - Halogenated Organic."

    • If Liquid: Pour into the "Halogenated Organic Solvents" carboy.

  • Labeling: Affix a hazardous waste tag immediately.[6]

    • Constituents: Methyl 2-(4-chlorophenyl)-2-oxoacetate.[7][8][9][10]

    • Hazards: Irritant, Toxic.[5]

Phase 4: Storage & Pickup
  • Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray.

  • Keep container closed at all times unless adding waste (EPA Requirement).

  • Request pickup when the container is 90% full or within 6 months (check local institutional limits).

Decision Matrix & Workflow

The following diagram illustrates the logical flow for disposing of this specific compound, ensuring compliance with RCRA and safety standards.

DisposalWorkflow cluster_warning Expert Note Start Waste Generation: Methyl 2-(4-chlorophenyl)-2-oxoacetate StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Pure Solid/Oil LiquidStream Liquid/Solvent Stream StateCheck->LiquidStream Dissolved in Solvent HaloWaste Halogenated Organic Waste (High Temp Incineration) SolidStream->HaloWaste Contains Chlorine SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidStream->SolventCheck SolventCheck->HaloWaste Yes (e.g., DCM) SolventCheck->HaloWaste No (e.g., Acetone) *Contaminates Stream* Warning Even if dissolved in Acetone, the presence of the Cl-compound reclassifies the WHOLE mix as Halogenated. SolventCheck->Warning Labeling Labeling: Full Name + 'Halogenated' HaloWaste->Labeling NonHaloWaste Non-Halogenated Waste (Standard Incineration) Storage Storage: Secondary Containment (Keep Closed) Labeling->Storage

Figure 1: Decision logic for waste stream segregation. Note that the presence of the chlorinated ester forces the entire mixture into the Halogenated stream, regardless of the solvent carrier.

Emergency Response: Spill Management

If a spill occurs, immediate containment prevents environmental release.[11]

Small Spill (< 100 mL/g)
  • Evacuate the immediate area if vapors are strong (drowsiness risk).

  • PPE: Double glove (Nitrile) and wear a respirator if ventilation is poor.

  • Absorb:

    • Do not use water initially (prevents spreading).

    • Use Vermiculite , Dry Sand , or Commercial Spill Pads .

  • Collect: Sweep/scoop absorbed material into a wide-mouth jar.

  • Clean: Wipe the surface with a soap/water solution after bulk removal.

  • Disposal: Label the debris jar as "Solid Hazardous Waste (Debris) - Halogenated."

Exposure First Aid
  • Skin: Wash with soap and water for 15 minutes. The ester can be absorbed; do not use solvents (like ethanol) to wash skin, as this enhances absorption.

  • Eyes: Flush with water for 15 minutes.

  • Inhalation: Move to fresh air.

Regulatory Compliance (RCRA)

Under the US EPA Resource Conservation and Recovery Act (RCRA):

  • Waste Coding: While this specific CAS is not P-listed or U-listed, it is regulated as a Characteristic Waste if it exhibits toxicity or ignitability.

  • Lab Packs: Most institutions manage this under "Lab Pack" provisions for "Halogenated Organics."

  • Satellite Accumulation: You may accumulate up to 55 gallons of hazardous waste at or near the point of generation. The container must remain under the control of the operator [1].

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C. [Link]

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Temple University. Halogenated Solvents in Laboratories - Environmental Health and Radiation Safety. [Link][4][6]

Sources

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